molecular formula C3H3N3OS B7518297 1,2,3-Thiadiazole-5-carboxamide

1,2,3-Thiadiazole-5-carboxamide

Cat. No.: B7518297
M. Wt: 129.14 g/mol
InChI Key: SZGOQYAJFJBSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and wide range of biological activities. The compound features a five-membered ring containing one sulfur atom and two nitrogen atoms, which contributes to its aromaticity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

1,2,3-Thiadiazole-5-carboxamide has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

1,2,3-Thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

Uniqueness: this compound stands out due to its specific structural features that confer unique biological activities and reactivity patterns. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-3(7)2-1-5-6-8-2/h1H,(H2,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGOQYAJFJBSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Thiadiazole-5-carboxamide
Reactant of Route 2
1,2,3-Thiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1,2,3-Thiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1,2,3-Thiadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1,2,3-Thiadiazole-5-carboxamide
Reactant of Route 6
1,2,3-Thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.